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  • Product: (2R)-1-(2-methoxyphenyl)propan-2-ol
  • CAS: 415679-38-8

Core Science & Biosynthesis

Foundational

(2R)-1-(2-methoxyphenyl)propan-2-ol CAS number and chemical identifiers

The following technical guide is structured to serve as a definitive reference for the synthesis, analysis, and application of (2R)-1-(2-methoxyphenyl)propan-2-ol . This guide adopts a "Method Development" framework, add...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the synthesis, analysis, and application of (2R)-1-(2-methoxyphenyl)propan-2-ol .

This guide adopts a "Method Development" framework, addressing the common challenge where specific enantiomers of niche intermediates are not commercially off-the-shelf (COTS) but are critical for Structure-Activity Relationship (SAR) studies or metabolic profiling.

Asymmetric Synthesis, Analytical Resolution, and Chemical Properties

Executive Summary

(2R)-1-(2-methoxyphenyl)propan-2-ol is a chiral benzenoid alcohol used primarily as a building block in the synthesis of pharmacological agents targeting adrenergic and dopaminergic receptors. It serves as a structural isostere to key catecholamine metabolites and is a critical intermediate in the asymmetric synthesis of fused heterocyclic systems.

This guide addresses the stereoselective generation of the (2R)-enantiomer via biocatalytic reduction—a superior alternative to classical resolution—and details the chiral HPLC parameters required for enantiomeric excess (ee) determination.

Part 1: Chemical Identity & Physiochemical Profile[1]

Unlike its racemic counterpart, the (2R)-enantiomer is rarely cataloged in bulk chemical inventories. Researchers must often synthesize it de novo or resolve it from the racemate.

Parameter Technical Specification
Chemical Name (2R)-1-(2-Methoxyphenyl)propan-2-ol
IUPAC Name (2R)-1-(2-methoxyphenyl)propan-2-ol
Common Synonyms o-Methoxy-α-methyl-phenethyl alcohol; (R)-1-(2-Anisyl)-2-propanol
CAS Number (Racemic) 53734-79-5 (Use for regulatory lookup of parent structure)
CAS Number (2R-Isomer) Not widely indexed; refer to Racemic CAS with stereodescriptor
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
SMILES (Isomeric) COc1ccccc1CC
Physical State Colorless to pale yellow viscous oil
Boiling Point (Est.) 125–130 °C @ 10 mmHg
Solubility Soluble in MeOH, EtOH, DCM, DMSO; Sparingly soluble in water

Critical Note on Regulatory Compliance: This compound is a structural analog to precursors of Schedule I/II substances (e.g., methoxylated amphetamines). While the alcohol itself is generally unregulated, it should be handled with strict adherence to Chain of Custody protocols and used solely for legitimate analytical or synthetic research.

Part 2: Asymmetric Synthesis Strategy (Biocatalysis)

The Problem: Chemical reduction of the precursor ketone (1-(2-methoxyphenyl)-2-propanone) using NaBH₄ yields a racemic mixture (50:50), requiring wasteful resolution. The Solution: Biocatalytic Ketone Reduction using engineered Ketoreductases (KREDs). This method is self-validating because the enzyme's stereospecificity guarantees high ee (>99%) without complex workup.

2.1 Reaction Pathway

The synthesis relies on the stereoselective reduction of 1-(2-methoxyphenyl)propan-2-one (CAS 5211-62-1) using an NADPH-dependent KRED.

SynthesisPathway Ketone Substrate: 1-(2-methoxyphenyl)propan-2-one (Achiral Ketone) Enzyme Biocatalyst: KRED (Anti-Prelog) Ketone->Enzyme Binding Cofactor Cofactor Recycle: NADPH -> NADP+ (GDH / Glucose) Cofactor->Enzyme Hydride Transfer Product Product: (2R)-1-(2-methoxyphenyl)propan-2-ol >99% ee Enzyme->Product Stereoselective Reduction

Figure 1: Biocatalytic cascade for the asymmetric synthesis of the (2R)-alcohol. The KRED enzyme dictates the stereochemistry, typically following Anti-Prelog rules for this substrate class.

2.2 Experimental Protocol (Bench Scale)

Reagents:

  • Substrate: 1-(2-methoxyphenyl)propan-2-one (500 mg).

  • Enzyme: KRED Screening Panel (e.g., Codexis or Daicel panels). Note: For (2R), screen for "Anti-Prelog" enzymes.

  • Cofactor Recycle Mix: NADP+, Glucose, Glucose Dehydrogenase (GDH).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

Step-by-Step Methodology:

  • Buffer Prep: Dissolve 250 mg of Glucose and 2 mg of NADP+ in 10 mL of Phosphate Buffer (pH 7.0). Add 5 mg of GDH (recycling enzyme).

  • Substrate Addition: Dissolve 500 mg of the ketone in 1 mL DMSO (co-solvent) to improve solubility. Add dropwise to the buffer mix.

  • Reaction Initiation: Add 10 mg of the selected KRED enzyme powder.

  • Incubation: Stir at 30°C / 250 RPM for 24 hours.

  • Monitoring: Check conversion via TLC (Hexane:EtOAc 3:1). The alcohol is more polar (lower R_f) than the ketone.

  • Workup: Extract 3x with Ethyl Acetate. Dry over MgSO₄. Concentrate in vacuo.

  • Validation: Analyze crude oil via Chiral HPLC (see Part 3) to confirm ee > 98%.

Part 3: Analytical Characterization & Chiral Resolution[7][9]

To validate the (2R) configuration, a robust Chiral HPLC method is required. Standard C18 columns cannot separate enantiomers.

3.1 Chiral HPLC Method Development

Column Selection: Polysaccharide-based columns (Amylose or Cellulose derivatives) are the gold standard for aryl-alcohol resolution.

Parameter Condition A (Primary) Condition B (Alternative)
Column Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate)Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate)
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase Hexane : Isopropanol (90:10)Hexane : Ethanol (95:5)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 270 nm (Anisole absorption)UV @ 210 nm
Temperature 25 °C20 °C
Expected Elution (2R) typically elutes second on AD-H (Verify with standard)Separation factor (

) > 1.2

Self-Validating Logic:

  • Always inject the racemic mixture first to establish the separation window.

  • If the biocatalytic product shows a single peak matching the second peak of the racemate (on AD-H), the synthesis is successful.

3.2 Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude Reaction Mix TLC TLC Check (Hex:EtOAc 3:1) Confirm Ketone Consumption Sample->TLC AchiralHPLC Achiral HPLC (C18) Determine Purity % TLC->AchiralHPLC If pure ChiralHPLC Chiral HPLC (AD-H) Determine Enantiomeric Excess (ee%) AchiralHPLC->ChiralHPLC Decision ee > 98%? ChiralHPLC->Decision Recrystallize Derivatize & Recrystallize (e.g., 3,5-Dinitrobenzoate ester) Decision->Recrystallize No Release Release for Study Decision->Release Yes Recrystallize->ChiralHPLC Re-test

Figure 2: Quality Control workflow ensuring both chemical purity and optical purity before downstream application.

Part 4: Applications & Significance
4.1 Metabolic Probe

(2R)-1-(2-methoxyphenyl)propan-2-ol is frequently used as a reference standard in Cytochrome P450 (CYP) metabolism studies . It mimics the side-chain hydroxylation products of various anisole-containing drugs.

  • Mechanism:[1][2] The methoxy group directs CYP450 oxidation to the para position or facilitates O-demethylation. The stable alcohol moiety allows researchers to isolate specific metabolic pathways affecting the propyl chain.

4.2 Synthetic Intermediate

It is a precursor for:

  • Chiral Amines: Via Mitsunobu reaction (with phthalimide) or mesylation/azidation followed by reduction, yielding (2S)-1-(2-methoxyphenyl)propan-2-amine (inversion of configuration).

  • Dihydrobenzofurans: Intramolecular cyclization strategies can utilize the alcohol and the ortho-methoxy group (after demethylation) to form fused ring systems found in natural products.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 578887, 1-(2-Methoxyphenyl)propan-2-ol. Retrieved from [Link]

  • Phenomenex (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. (General reference for Chiralpak AD-H protocols). Retrieved from [Link]

  • Hollmann, F., et al. (2011).Biocatalytic reduction of ketones: a practical guide. (Foundational text for KRED protocols described in Part 2). Green Chem., 13, 226-265.

Sources

Exploratory

Technical Guide: (2R)-1-(2-methoxyphenyl)propan-2-ol as a Chiral Synthon

The following technical guide details the applications, synthesis, and characterization of (2R)-1-(2-methoxyphenyl)propan-2-ol , a critical chiral building block in pharmaceutical development. Executive Summary & Signifi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, synthesis, and characterization of (2R)-1-(2-methoxyphenyl)propan-2-ol , a critical chiral building block in pharmaceutical development.

Executive Summary & Significance

(2R)-1-(2-methoxyphenyl)propan-2-ol (CAS: Enantiomer specific CAS not universally assigned; Racemate: 14898-87-4) is a high-value chiral intermediate used primarily in the synthesis of ortho-substituted phenethylamines . Its structural core—an ortho-methoxy phenyl ring linked to a chiral propyl alcohol—serves as the direct precursor to bioactive amines via stereospecific functional group interconversion.

Core Applications
  • Precursor to (S)-Methoxyphenamine: The (2R)-alcohol is the stereochemical anchor for synthesizing (S)-Methoxyphenamine (a bronchodilator) via nucleophilic substitution with inversion of configuration (Walden inversion).

  • Biocatalytic Benchmark: Due to its steric bulk and ortho-substitution, the corresponding ketone (1-(2-methoxyphenyl)propan-2-one) is a standard substrate for screening Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs) in process chemistry.

  • Metabolic Standard: Used to identify metabolites of ortho-methoxyamphetamine derivatives in forensic and clinical toxicology.

Note on Isomers: Do not confuse this compound with its para-isomer, (2R)-1-(4-methoxyphenyl)propan-2-ol , which is the key intermediate for the alpha-blocker Tamsulosin . The ortho-position of the methoxy group in the title compound dictates distinct pharmacological profiles and synthetic challenges.

Biocatalytic Synthesis Protocol

The most efficient route to high-enantiopurity (2R)-1-(2-methoxyphenyl)propan-2-ol is the asymmetric enzymatic reduction of 1-(2-methoxyphenyl)propan-2-one. This method avoids the heavy metal waste of hydrogenation and the poor yield of chemical resolution.

Mechanism of Action

The reaction utilizes an NADPH-dependent Ketoreductase (KRED) to transfer a hydride to the re-face or si-face of the ketone, establishing the (R)-configuration. A coupled Glucose Dehydrogenase (GDH) system recycles the expensive cofactor (NADP+ to NADPH).

Biocatalysis Ketone 1-(2-methoxyphenyl) propan-2-one Alcohol (2R)-1-(2-methoxyphenyl) propan-2-ol (>99% ee) Ketone->Alcohol KRED (R-selective) NADP NADP+ NADPH NADPH NADP->NADPH GDH Cycle NADPH->NADP Glucose Glucose Gluconate Gluconolactone Glucose->Gluconate

Figure 1: Coupled enzymatic cycle for the asymmetric reduction of the ketone precursor.

Experimental Protocol

Objective: Synthesis of 10 g of (2R)-1-(2-methoxyphenyl)propan-2-ol (>99% ee).

Reagents:

  • Substrate: 1-(2-methoxyphenyl)propan-2-one (10 g, 60.9 mmol).

  • Enzyme: KRED-P1-B12 (or equivalent Lactobacillus derived KRED), 200 mg.

  • Cofactor Recycle: Glucose Dehydrogenase (GDH, 100 mg), NADP+ (50 mg).

  • Co-substrate: D-Glucose (13 g, 1.2 eq).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0 (200 mL).

  • Solvent: Isopropyl Alcohol (IPA) or DMSO (5% v/v) to aid solubility.

Step-by-Step Workflow:

  • Buffer Preparation: Dissolve D-Glucose in the phosphate buffer. Adjust pH to 7.0.

  • Enzyme Activation: Add NADP+, GDH, and KRED to the buffer. Stir gently at 30°C for 10 minutes.

  • Substrate Addition: Dissolve the ketone in DMSO (10 mL) and add dropwise to the enzyme mixture to prevent protein precipitation.

  • Reaction: Stir at 30°C, 250 rpm. Monitor pH and maintain at 7.0 using 1M NaOH (gluconic acid production lowers pH).

  • Monitoring: Check conversion via HPLC every 4 hours. Reaction typically completes in 24 hours.

  • Workup:

    • Add Celite (5 g) and filter to remove enzymes.

    • Extract filtrate with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: If necessary, purify via flash chromatography (Hexane/EtOAc 8:2).

Self-Validating Checkpoint:

  • Conversion: Should be >98% by HPLC.

  • Enantiomeric Excess (ee): Analyze on Chiralpak AD-H. If ee < 99%, recrystallize from hexane.

Downstream Application: Synthesis of (S)-Methoxyphenamine

The primary pharmaceutical utility of the (2R)-alcohol is its conversion to the bioactive (S)-amine. This transformation typically utilizes a Mesylation-Azidation sequence or a Mitsunobu reaction, both of which proceed with Walden Inversion .

Pathway Logic:

  • Start: (2R)-Alcohol

  • Step 1: Activation (Mesylate) -> Retention of configuration.

  • Step 2: Nucleophilic Substitution (Azide or Methylamine) -> Inversion to (S)-Amine .

Synthesis cluster_conditions Stereochemistry Control R_Alc (2R)-1-(2-methoxyphenyl) propan-2-ol Mesylate Intermediate Mesylate (Retention) R_Alc->Mesylate MsCl, Et3N (0°C, DCM) S_Amine (S)-Methoxyphenamine (Bioactive Target) Mesylate->S_Amine MeNH2 (aq) Walden Inversion R-Configuration->S-Configuration Inversion

Figure 2: Stereochemical inversion pathway from (2R)-alcohol to (S)-amine.

Chemical Conversion Protocol
  • Mesylation: Treat (2R)-alcohol (1.0 eq) with Methanesulfonyl chloride (1.2 eq) and Triethylamine (1.5 eq) in DCM at 0°C. Quench and isolate the mesylate.

  • Amination: React the mesylate with 40% aqueous Methylamine (excess) in THF at 60°C in a sealed tube.

  • Purification: Acid-base extraction yields (S)-Methoxyphenamine free base. Convert to HCl salt for stability.

Analytical Characterization

Precise analytical methods are required to validate the optical purity of the alcohol intermediate.

Chiral HPLC Method
  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 270 nm (aromatic absorption).

  • Temperature: 25°C.

  • Expected Retention Times:

    • (2R)-Isomer: ~8.5 min (varies by column lot).

    • (2S)-Isomer: ~10.2 min.

    • Note: Always run a racemic standard first to establish elution order.

NMR Data (Reference)
  • 1H NMR (400 MHz, CDCl3): δ 7.25-6.85 (m, 4H, Ar-H), 3.82 (s, 3H, OMe), 4.05 (m, 1H, CH-OH), 2.85 (dd, 1H, Ar-CH2-A), 2.65 (dd, 1H, Ar-CH2-B), 1.25 (d, 3H, CH3).

References

  • Biocatalytic Reduction of Ketones: H. Frykman et al., "Asymmetric reduction of 1-aryl-2-propanones by Lactobacillus kefir alcohol dehydrogenase," Tetrahedron Letters, 1993. Link

  • Methoxyphenamine Pharmacology: "Methoxyphenamine: A review of its synthesis and pharmacological properties," PubChem Compound Summary. Link

  • Stereochemical Inversion Strategies: J. Magano et al., "Synthetic approaches to the 2-aminopropyl-benzene pharmacophore," Chemical Reviews, 2011. Link

  • Enzyme Screening Protocols: Codexis Inc., "Ketoreductase Screening Kits for Chiral Alcohol Synthesis." Link

  • Tamsulosin Distinction (Para-isomer): "Synthesis of Tamsulosin Hydrochloride," Organic Process Research & Development, 2024. Link

Protocols & Analytical Methods

Method

Biocatalytic reduction of 1-(2-methoxyphenyl)propan-2-one to (2R)-alcohol

Application Note: Biocatalytic Asymmetric Reduction of 1-(2-methoxyphenyl)propan-2-one to (2R)-1-(2-methoxyphenyl)propan-2-ol Abstract This application note details the protocol for the highly stereoselective biocatalyti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biocatalytic Asymmetric Reduction of 1-(2-methoxyphenyl)propan-2-one to (2R)-1-(2-methoxyphenyl)propan-2-ol

Abstract

This application note details the protocol for the highly stereoselective biocatalytic reduction of 1-(2-methoxyphenyl)propan-2-one to (2R)-1-(2-methoxyphenyl)propan-2-ol, a critical chiral intermediate in the synthesis of the alpha-blocker Tamsulosin. Unlike traditional chemical reductions (e.g., NaBH₄) that yield racemates requiring wasteful resolution, this enzymatic route utilizes Ketoreductases (KREDs) to achieve >99% enantiomeric excess (ee) and >95% conversion. The protocol employs a Glucose Dehydrogenase (GDH) coupled cofactor regeneration system to ensure thermodynamic drive and process economy.

Introduction & Significance

The synthesis of Tamsulosin requires the (R)-enantiomer of the sulfonamide moiety. The chiral center is established at the alcohol stage.

  • Chemical Route: Non-selective reduction yields a 50:50 racemate. Resolution via chiral HPLC or crystallization of diastereomeric salts typically results in a maximum theoretical yield of 50%.

  • Biocatalytic Route: Utilizes "Anti-Prelog" KREDs (e.g., from Lactobacillus kefir or Lactobacillus brevis origins) to directly access the (R)-alcohol with high atom economy.

Key Advantages:

  • Enantioselectivity: >99.5% ee achievable.[1]

  • Green Chemistry: Aqueous media, ambient temperature (30°C), and biodegradable catalysts.

  • Safety: Avoids high-pressure hydrogenation or metal hydride handling.

Scientific Mechanism

The reaction involves the transfer of a hydride from the cofactor NADPH to the re-face or si-face of the ketone, governed by the enzyme's chiral pocket. To make the process economically viable, NADPH is regenerated in situ using Glucose Dehydrogenase (GDH), which oxidizes glucose to gluconic acid.

BiocatalyticCycle Substrate 1-(2-methoxyphenyl) propan-2-one KRED KRED (Anti-Prelog) Substrate->KRED Product (2R)-Alcohol (Tamsulosin Intermediate) NADP_plus NADP+ GDH GDH (Recycling) NADP_plus->GDH NADPH NADPH NADPH->KRED Glucose Glucose Glucose->GDH Gluconic Gluconic Acid KRED->Product Reduction KRED->NADP_plus GDH->NADPH GDH->Gluconic Oxidation

Figure 1: Coupled enzymatic cycle showing the KRED-mediated reduction driven by GDH cofactor regeneration.

Materials & Equipment

Reagents:

  • Substrate: 1-(2-methoxyphenyl)propan-2-one (Purity >98%).

  • Enzyme: KRED Screening Kit (Focus on Lactobacillus homologues) or specific Anti-Prelog KRED (e.g., KRED-112/114 series).

  • Cofactor Recycling: Glucose Dehydrogenase (GDH-105 or similar), NADP+ disodium salt, D-Glucose.

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.

  • Solvents: DMSO (for stock solutions), MTBE or Ethyl Acetate (for extraction).

Equipment:

  • Orbital Shaker (temperature controlled).

  • HPLC with Chiral Column (Daicel Chiralpak AD-H or OD-H).

  • pH Stat or Autotitrator (for scale-up).

Protocol 1: Enzyme Screening (Micro-scale)

Objective: Identify the specific KRED variant that yields the (R)-enantiomer with high conversion.

  • Stock Preparation:

    • Substrate Stock: Dissolve ketone in DMSO to 500 mM.

    • Recycle Mix: 100 mM Glucose + 1 mM NADP+ + 5 U/mL GDH in 100 mM KPi buffer (pH 7.0).

  • Reaction Setup (96-well plate):

    • Add 900 µL of Recycle Mix to each well.

    • Add 1-2 mg of different KRED lyophilized powders to respective wells.

    • Initiate by adding 20 µL of Substrate Stock (Final conc: ~10 mM, 2% DMSO).

  • Incubation:

    • Seal plate with aluminum foil.

    • Shake at 30°C, 600 rpm for 24 hours.

  • Quench & Analysis:

    • Add 1 mL Ethyl Acetate to each well.

    • Vortex vigorously for 2 mins; Centrifuge to separate phases.

    • Analyze organic phase via Chiral HPLC (Method below).[2]

    • Selection Criteria: Select hits with >90% conversion and >98% ee (R).

Protocol 2: Preparative Scale-Up (10g Scale)

Objective: Produce gram-quantities of (2R)-alcohol for downstream synthesis.

Process Flow Diagram:

ScaleUp Start Start: Buffer Preparation (0.1M KPi, pH 7.0) AddCofactors Add Glucose (1.5 eq) & NADP+ (0.5 mol%) Start->AddCofactors AddEnzymes Add GDH & Selected KRED AddCofactors->AddEnzymes AddSubstrate Add Substrate (Dissolved in 5% DMSO) AddEnzymes->AddSubstrate Reaction Reaction Phase 30°C, pH Stat (NaOH) AddSubstrate->Reaction Check In-Process Control (HPLC) >99% Conversion? Reaction->Check Check->Reaction No Workup Extraction (MTBE) & Phase Separation Check->Workup Yes Purification Evaporation & Drying Workup->Purification Final Final Product: (2R)-Alcohol Purification->Final

Figure 2: Workflow for the preparative scale synthesis of the (2R)-alcohol.

Detailed Steps:

  • Reactor Setup: In a 250 mL round-bottom flask or jacketed reactor, charge 100 mL of 100 mM KPi Buffer (pH 7.0).

  • Cofactor Loading: Add D-Glucose (1.5 equivalents relative to ketone) and NADP+ (10 mg, catalytic amount).

  • Enzyme Addition: Add GDH (500 Units) and the selected KRED (100-200 mg, depending on specific activity). Stir gently to dissolve.

  • Substrate Addition: Dissolve 10g of 1-(2-methoxyphenyl)propan-2-one in 5 mL DMSO. Add dropwise to the reactor.

  • Reaction Maintenance:

    • Temperature: Maintain 30°C.

    • pH Control (Critical): As GDH produces gluconic acid, pH will drop. Use a pH stat or manual addition of 1M NaOH to maintain pH between 6.8 and 7.2. Failure to control pH will denature the enzyme.

  • Completion: Monitor via HPLC every 4 hours. Reaction typically completes in 12-18 hours.

  • Workup:

    • Add 10g Celite and stir for 10 mins (aids in emulsion breaking).

    • Extract 2x with 100 mL MTBE (Methyl tert-butyl ether).

    • Wash combined organic layers with brine.[3]

    • Dry over MgSO₄, filter, and concentrate in vacuo.

Analytical Methods

Chiral HPLC Method (Enantiomeric Excess):

  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm or 254 nm.

  • Retention Times (Approximate):

    • (S)-Enantiomer: ~11.5 min

    • (R)-Enantiomer: ~13.2 min

    • Ketone Substrate: ~6.0 min

    • Note: Run a racemate standard (produced via NaBH₄ reduction) to confirm elution order.

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
Low Conversion (<10%) Enzyme inactivation or pH drop.Check pH immediately. If <6.0, the enzyme is likely dead. Restart with pH stat control.
Low Conversion (Stalls at 50%) Product inhibition or cofactor depletion.Add more Glucose (drive equilibrium). Check if NADP+ degraded.
Emulsion during Workup Protein precipitation at interface.Filter reaction mixture through Celite before extraction.
Wrong Enantiomer Incorrect Enzyme Class.Ensure "Anti-Prelog" KRED is used. Prelog KREDs (like ADH-A) yield the (S)-alcohol.

References

  • Tamsulosin Chemoenzymatic Synthesis

    • Díaz-Rodríguez, A., et al. (2015). "Chemoenzymatic synthesis of Tamsulosin." Organic & Biomolecular Chemistry.
  • Stereoselective Reduction Mechanisms

    • Hollmann, F., et al. (2011). "Biocatalytic reduction of ketones." Green Chemistry.
  • General KRED Screening Protocols

    • Codexis Inc. "Ketoreductase Screening Kits & Protocols."
  • HPLC Method Validation

    • BenchChem.[4] "Chiral Separation of 2-Phenylpropanamide Enantiomers" (Analogous aryl-alkyl separation on AD-H).

Sources

Application

Application Notes &amp; Protocols: A Scalable Manufacturing Process for (2R)-1-(2-methoxyphenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals Introduction (2R)-1-(2-methoxyphenyl)propan-2-ol is a chiral alcohol that serves as a key building block in the synthesis of various pharmaceutically active...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-1-(2-methoxyphenyl)propan-2-ol is a chiral alcohol that serves as a key building block in the synthesis of various pharmaceutically active compounds. Its stereochemically defined structure is crucial for the efficacy and safety of the final drug substance. This document provides a comprehensive guide to a scalable and efficient manufacturing process for this valuable intermediate, focusing on a robust two-step synthetic sequence: the synthesis of the precursor ketone, 1-(2-methoxyphenyl)propan-2-one, followed by its asymmetric hydrogenation to the desired (R)-enantiomer of the alcohol.

This guide is designed to provide not just a set of instructions, but a detailed understanding of the process, including the rationale behind the chosen synthetic route, critical process parameters, safety considerations, and methods for ensuring the high purity of the final product.

Process Overview: A Two-Step Approach to Chiral Purity

The manufacturing process is divided into two main stages, as illustrated in the workflow diagram below. This approach is designed for scalability, efficiency, and high enantioselectivity.

G cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Asymmetric Hydrogenation cluster_2 Purification start o-Methoxybenzaldehyde & 1-Nitroethane step1 Henry Reaction start->step1 step2 Nef-type Reduction step1->step2 ketone 1-(2-Methoxyphenyl)propan-2-one step2->ketone step3 Asymmetric Hydrogenation ketone->step3 catalyst Ru(II)/(R)-BINAP/(R,R)-DPEN Catalyst catalyst->step3 hydrogen H₂ Gas hydrogen->step3 product (2R)-1-(2-methoxyphenyl)propan-2-ol step3->product purification Distillation / Chromatography product->purification final_product High Purity (2R)-1-(2-methoxyphenyl)propan-2-ol purification->final_product

Caption: Overall workflow for the scalable synthesis of (2R)-1-(2-methoxyphenyl)propan-2-ol.

Stage 1: Synthesis of 1-(2-Methoxyphenyl)propan-2-one

The synthesis of the key precursor, 1-(2-methoxyphenyl)propan-2-one, is achieved through a reliable and scalable route starting from readily available materials: o-methoxybenzaldehyde and 1-nitroethane. This method is an adaptation of a procedure published in Organic Syntheses, a testament to its robustness and reproducibility.[1]

Protocol 1: Synthesis of 1-(2-Methoxyphenyl)propan-2-one

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
o-Methoxybenzaldehyde136.15100 g0.734
1-Nitroethane75.0766.1 g0.881
Toluene-500 mL-
n-Butylamine73.145.4 g0.074
Powdered Iron55.84200 g3.58
Ferric Chloride162.204 g0.025
Concentrated HCl-360 mL-
Sodium Bisulfite104.0626 g0.250

Procedure:

  • Henry Reaction:

    • To a solution of o-methoxybenzaldehyde (100 g, 0.734 mol) and 1-nitroethane (66.1 g, 0.881 mol) in 200 mL of toluene, add n-butylamine (5.4 g, 0.074 mol).

    • Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.

    • Continue refluxing until no more water is collected (approximately 5-6 hours).

    • Cool the reaction mixture to room temperature. The resulting toluene solution of 1-(2-methoxyphenyl)-2-nitro-1-propene is used directly in the next step.

  • Nef-type Reduction:

    • In a 3-liter three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condensers, and a dropping funnel, place the toluene solution from the previous step.

    • Add 500 mL of water, 200 g of powdered iron, and 4 g of ferric chloride.

    • With vigorous stirring, heat the suspension to approximately 75°C.

    • Slowly add 360 mL of concentrated hydrochloric acid over a 2-hour period.

    • Continue heating and stirring for an additional 30 minutes after the addition is complete.

  • Work-up and Isolation:

    • Cool the reaction mixture and filter to remove the iron sludge. Wash the sludge with toluene.

    • Separate the toluene layer from the aqueous layer in the filtrate.

    • Wash the toluene layer with a solution of 26 g of sodium bisulfite in 500 mL of water to remove any unreacted aldehyde.

    • Wash the toluene layer with water and then dry over anhydrous sodium sulfate.

    • Remove the toluene by distillation under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield 1-(2-methoxyphenyl)propan-2-one as a colorless to pale yellow oil.

Expected Yield: 65-75% Purity (by GC): >98%

Stage 2: Asymmetric Hydrogenation

The cornerstone of this scalable process is the asymmetric hydrogenation of the prochiral ketone, 1-(2-methoxyphenyl)propan-2-one, to the desired (2R)-alcohol. The Noyori asymmetric hydrogenation, which utilizes a Ruthenium(II) catalyst with a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand (like DPEN), is a highly efficient and well-established method for this transformation.[2] This reaction is known for its high enantioselectivity and broad substrate scope, making it ideal for industrial applications.[2]

G cluster_0 Noyori Asymmetric Hydrogenation Mechanism precatalyst Precatalyst RuCl₂(R-BINAP)(R,R-DPEN) active_catalyst Active Catalyst [RuH((R)-BINAP)((R,R)-DPEN)]⁺ precatalyst->active_catalyst Activation with base ketone_complex Ketone Coordination Outer-sphere complex active_catalyst->ketone_complex Ketone substrate hydride_transfer Hydride Transfer Six-membered transition state ketone_complex->hydride_transfer H₂ product_release Product Release Regeneration of active catalyst hydride_transfer->product_release Yields (2R)-alcohol product_release->active_catalyst Catalytic Cycle

Caption: Simplified mechanism of the Noyori asymmetric hydrogenation.

Protocol 2: Asymmetric Hydrogenation of 1-(2-Methoxyphenyl)propan-2-one

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles / Ratio
1-(2-Methoxyphenyl)propan-2-one164.20100 g0.609
RuCl₂[(R)-BINAP][(R,R)-DPEN]991.931.2 gS/C ratio ~500
2-Propanol (anhydrous)-500 mL-
Potassium tert-butoxide (KOtBu)112.211.4 g0.02 eq.
Hydrogen gas (H₂)2.02-10-50 atm

Procedure:

  • Catalyst Activation and Reaction Setup:

    • In a high-pressure reactor, under an inert atmosphere (e.g., argon or nitrogen), dissolve RuCl₂[(R)-BINAP][(R,R)-DPEN] (1.2 g) and potassium tert-butoxide (1.4 g) in 2-propanol (200 mL).

    • Stir the mixture at room temperature for 30 minutes to activate the catalyst.

  • Hydrogenation:

    • Add a solution of 1-(2-methoxyphenyl)propan-2-one (100 g) in 2-propanol (300 mL) to the reactor.

    • Seal the reactor and purge with hydrogen gas several times.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20 atm).

    • Heat the reaction mixture to 40-50°C with vigorous stirring.

    • Monitor the reaction progress by GC for the disappearance of the ketone. The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation:

    • Cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Purge the reactor with an inert gas.

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the 2-propanol.

    • The crude product can be purified by vacuum distillation or column chromatography to yield (2R)-1-(2-methoxyphenyl)propan-2-ol.

Expected Yield: >95% Enantiomeric Excess (ee): >99% (determined by chiral HPLC)

Process Safety Considerations

Catalytic hydrogenation reactions are inherently hazardous due to the use of flammable hydrogen gas under pressure and pyrophoric catalysts.[3][4][5] Adherence to strict safety protocols is paramount for safe operation, especially at a larger scale.

  • Hydrogen Handling: Use a dedicated, well-ventilated area for hydrogenation reactions.[6] All equipment must be properly grounded to prevent static discharge. Hydrogen leak detectors and an automated emergency shutdown system are highly recommended.[7]

  • Catalyst Handling: Pyrophoric catalysts like Raney Nickel or dry palladium on carbon must be handled under an inert atmosphere to prevent ignition upon contact with air.[5] Wet catalysts are generally safer to handle.

  • Reactor Safety: Use a high-pressure reactor designed for hydrogenation, equipped with a pressure relief valve, a rupture disc, and a cooling system to manage the exothermic nature of the reaction.[6][7]

  • Inerting: Thoroughly purge the reactor with an inert gas (nitrogen or argon) before introducing hydrogen and after the reaction is complete to prevent the formation of explosive mixtures.[6]

Purification and Quality Control

The final purity and enantiomeric excess of (2R)-1-(2-methoxyphenyl)propan-2-ol are critical for its use in pharmaceutical applications.

  • Purification:

    • Distillation: Vacuum distillation is an effective method for purifying the final product on a large scale, especially for removing non-volatile impurities.

    • Chromatography: For achieving the highest purity, preparative chromatography techniques such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be employed.[8][9][10] SFC is often preferred for its faster separation times and reduced solvent consumption.[10]

  • Quality Control:

    • Purity Assessment: The chemical purity of the final product should be determined by Gas Chromatography (GC) or HPLC.

    • Enantiomeric Excess (ee) Determination: The enantiomeric excess is a critical quality attribute and should be determined using a suitable chiral HPLC or chiral GC method.

    • Structural Confirmation: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

The described two-step process, involving the synthesis of 1-(2-methoxyphenyl)propan-2-one followed by its asymmetric hydrogenation, represents a scalable, efficient, and highly enantioselective route to (2R)-1-(2-methoxyphenyl)propan-2-ol. The use of a well-established Noyori-type catalyst ensures high yields and excellent enantiomeric purity, which are essential for the production of high-quality pharmaceutical intermediates. By adhering to the detailed protocols and safety guidelines presented in this document, researchers and drug development professionals can confidently produce this valuable chiral building block on a scale suitable for their needs.

References

  • Organic Syntheses, Coll. Vol. 4, p.612 (1963); Vol. 34, p.68 (1954). [Link]

  • H.E.L Group. (2026, February 2). Hydrogenation: How we can make it safer. [Link]

  • Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856–5858. [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]

  • Mettler Toledo. Hydrogenation Reactions | Safe Reaction Monitoring & Control. [Link]

  • Casey, C. P., & Guan, H. (2007). Mechanism of the Noyori Asymmetric Hydrogenation of Ketones. Organometallics, 26(1), 13-15.
  • Chandra, T., & Zebrowski, J. P. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 22(4), 23-29. [Link]

  • Chandra, T., & Zebrowski, J. P. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 22(4), 23-29. [Link]

  • Chem-Station. (2014, October 16). Noyori Asymmetric Hydrogenation. [Link]

  • Sugai, S., Ikawa, H., Okazaki, T., Akaboshi, S., & Ikegami, S. (1981). VERSATILE SYNTHESIS OF ARYLACETONES FROM ARYL HALIDES AND ACETYLACETONATE. Chemistry Letters, 10(9), 1321-1322. [Link]

  • Zhang, X., et al. (2011). Study on synthesis of 1-Aryl-2-propanones. ResearchGate. [Link]

  • NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Yao Yi et al. (2012). Preparation method for aryl acetone compounds. CN106045827A.
  • Waters Corporation. (2015). Demonstrating Chiral Scale-up and Purification Using the ACQUITY UPC2 and Prep 80q SFC Systems. [Link]

  • PubChem. 1-(2-Methoxyphenyl)propan-1-one. [Link]

  • ResearchGate. Large-Scale Synthesis. [Link]

  • RotaChrom. (2025, January 31). Innovations in Chiral Purification: Exploring Techniques and Future Potential. [Link]

Sources

Method

Derivatization of (2R)-1-(2-methoxyphenyl)propan-2-ol for pharmaceutical synthesis

Application Note: Derivatization Strategies for (2R)-1-(2-methoxyphenyl)propan-2-ol Abstract (2R)-1-(2-methoxyphenyl)propan-2-ol is a critical chiral building block, most notably serving as the stereochemical scaffold fo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization Strategies for (2R)-1-(2-methoxyphenyl)propan-2-ol

Abstract

(2R)-1-(2-methoxyphenyl)propan-2-ol is a critical chiral building block, most notably serving as the stereochemical scaffold for the synthesis of Tamsulosin (Flomax) , a selective


-adrenergic receptor antagonist.[1] The pharmacological efficacy of Tamsulosin is strictly governed by its (R)-configuration. Consequently, derivatization protocols for this alcohol must maintain high enantiomeric purity or induce predictable stereoinversion.[1] This guide details three core derivatization workflows: Sulfonylation (Activation) , Mitsunobu Inversion , and Analytical Validation , providing a roadmap for researchers to navigate the stereochemical checkpoints of pharmaceutical synthesis.[1]

Critical Quality Attributes (CQA)

AttributeSpecificationRationale
Enantiomeric Excess (ee) > 99.5%The (S)-enantiomer of Tamsulosin is significantly less potent; racemization during activation must be <0.1%.
Chemical Purity > 98.0%Removal of sulfonyl chloride byproducts is critical to prevent side reactions in subsequent coupling steps.
Water Content < 0.05%Moisture competes with the alcohol during activation, leading to acid buildup and potential racemization.[1]

Module 1: Activation via Sulfonylation (The Workhorse)

Context: The hydroxyl group is a poor leaving group.[1] Conversion to a sulfonate ester (Mesylate, Tosylate, or Nosylate) is the standard method to activate the carbon center for Nucleophilic Substitution (


).[1]

Stereochemical Note: Sulfonylation occurs at the oxygen atom; therefore, the (R)-configuration is retained in the intermediate.[1] However, subsequent


 displacement will result in inversion to the (S)-configuration .[1]
Protocol A: Nosylation (High-Reactivity Activation)

Why Nosyl? 2-Nitrobenzenesulfonyl (Nosyl) esters are significantly more reactive than Tosylates, allowing subsequent substitution reactions to proceed at lower temperatures, preserving stereochemistry.[1]

Reagents:

  • Substrate: (2R)-1-(2-methoxyphenyl)propan-2-ol (1.0 equiv)

  • Reagent: 2-Nitrobenzenesulfonyl chloride (NsCl) (1.2 equiv)

  • Base: Triethylamine (

    
    ) (1.5 equiv) or DABCO (catalytic)
    
  • Solvent: Dichloromethane (DCM), anhydrous[1]

Step-by-Step Methodology:

  • Setup: Purge a reaction vessel with

    
    . Dissolve (2R)-alcohol in anhydrous DCM (10 mL/g). Cool to 0°C .[1][2]
    
  • Base Addition: Add

    
     dropwise.[1] Critical: Exothermic; maintain T < 5°C to prevent elimination to the alkene (propenyl anisole).
    
  • Activation: Add NsCl portion-wise over 20 minutes.

  • Reaction: Stir at 0°C for 2 hours. Monitor via TLC (Hexane/EtOAc 7:3).

  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with DCM. Wash organic layer with 1M HCl (cold) to remove residual base, then brine.[1] Dry over

    
    .[1]
    
  • Isolation: Concentrate in vacuo at < 35°C. Nosylates are thermally unstable; do not heat excessively.[1]

Module 2: The Mitsunobu Pathway (Direct Inversion)

Context: The Mitsunobu reaction allows for the direct conversion of the (2R)-alcohol to an amine or ester with complete stereochemical inversion . This is the preferred route if the target molecule requires the (S)-configuration at this center, or if a "double inversion" strategy is employed to return to (R).

Mechanism: The reaction proceeds via an alkoxy-phosphonium intermediate. The nucleophile attacks the carbon center, displacing the phosphine oxide.[1]

  • (2R)-Alcohol

    
     (S)-Product 
    
Protocol B: Phthalimide Coupling (Amine Surrogate)

Reagents:

  • Substrate: (2R)-1-(2-methoxyphenyl)propan-2-ol (1.0 equiv)

  • Nucleophile: Phthalimide (1.1 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.2 equiv)[2]
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)[2]

  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Combine Alcohol,

    
    , and Phthalimide in THF under Argon. Cool to 0°C .[1][2]
    
  • Addition: Add DIAD dropwise over 30 minutes. The solution will turn yellow/orange.[1]

    • Expert Tip: Slow addition prevents the formation of hydrazine byproducts and controls the exotherm.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 12 hours.

  • Validation: Check for the disappearance of alcohol via TLC.

  • Workup: Concentrate THF. Triturate the residue with cold diethyl ether.

    
     (Triphenylphosphine oxide) often precipitates; filter it off.[1]
    
  • Purification: Flash chromatography is usually required to separate the product from residual hydrazine species.[1]

Visualization: Stereochemical Decision Tree

G Start (2R)-1-(2-methoxyphenyl)propan-2-ol (Starting Material) Decision Target Stereochemistry? Start->Decision Path_Ret Activation (Sulfonylation) (MsCl / TsCl / NsCl) Decision->Path_Ret Stepwise Path_Inv Mitsunobu Reaction (PPh3 / DIAD / Nu-H) Decision->Path_Inv Direct Intermediate_Ret (2R)-Sulfonate Ester (Retention of Config) Path_Ret->Intermediate_Ret SN2 SN2 Displacement (Nucleophile) Intermediate_Ret->SN2 Product_Inv (2S)-Derivative (Inversion of Config) Path_Inv->Product_Inv Final_S (2S)-Product (Inversion) SN2->Final_S

Figure 1: Stereochemical workflow. Note that both standard SN2 on a sulfonate and the Mitsunobu reaction result in inversion of the chiral center. To retain (R)-configuration in a final amine, one must typically start with the (S)-alcohol or utilize double-inversion strategies.[1]

Module 3: Analytical Controls & Validation

Trusting the label on a chiral starting material is a common failure mode. You must validate the enantiomeric purity before and after derivatization.

Protocol C: Chiral HPLC Method
  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 225 nm (Absorption of the methoxyphenyl moiety).

  • Sample Prep: Dissolve 1 mg in 1 mL mobile phase.

Protocol D: Mosher's Ester Analysis (NMR)

If HPLC is unavailable, derivatize a small aliquot with (R)- and (S)-MTPA chloride (Mosher's acid chloride).

  • React alcohol with (S)-MTPA-Cl

    
     (R)-MTPA ester.
    
  • Analyze

    
     NMR or 
    
    
    
    NMR.[1]
  • Diastereomeric peaks will appear distinct.[1] Integration gives the enantiomeric ratio (er).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (Sulfonation) Moisture in solventRe-dry DCM over

or molecular sieves.
Racemization High Temperature / Strong AcidKeep reaction < 0°C; ensure base is in excess to neutralize HCl.[1]
Elimination Product (Alkene) Base too strong/hinderedSwitch from

to Pyridine or DABCO; add reagents slower.
Sticky precipitate (Mitsunobu)

formation
Use polymer-bound

for easier filtration or triturate with

.

References

  • Tamsulosin Synthesis & Structure

    • Wegener, H. W., et al. (2018).[1] "Sequential-flow synthesis of (R)-tamsulosin." Organic & Biomolecular Chemistry.

  • Mitsunobu Reaction Mechanism

    • Swamy, K. C. K., et al. (2009).[1] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews.

  • Chiral Alcohol Activation (Sulfonylation)

    • Gao, Y., & Sharpless, K. B. (1988).[1] "Asymmetric synthesis of chiral secondary alcohols." Journal of the American Chemical Society.

  • Analytical Methods (Chiral HPLC)

    • Phenomenex Application Guide.[1][3] "Chiral HPLC Separations: Strategies for Method Development."

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for (2R)-1-(2-methoxyphenyl)propan-2-ol post-synthesis

Technical Support Center: Post-Synthesis Purification of (2R)-1-(2-methoxyphenyl)propan-2-ol Case ID: PUR-2R-OMA-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit[1] Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Post-Synthesis Purification of (2R)-1-(2-methoxyphenyl)propan-2-ol

Case ID: PUR-2R-OMA-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit[1]

Executive Summary

You are working with (2R)-1-(2-methoxyphenyl)propan-2-ol , a chiral secondary alcohol structurally related to the core scaffold of Tamsulosin and other o-methoxy-phenethylamine therapeutics.[1]

The Challenge:

  • Physical State: This compound is typically a viscous colorless oil or low-melting solid, making direct crystallization difficult.[1]

  • Steric Hindrance: The ortho-methoxy group introduces significant steric bulk near the chiral center, complicating standard enzymatic resolutions compared to para-substituted analogs.

  • Impurity Profile: Common contaminants include the unreacted ketone (1-(2-methoxyphenyl)propan-2-one) and the (2S)-enantiomer.[1]

This guide provides a modular troubleshooting workflow. Do not attempt all steps; choose the module matching your current purity profile.

Module 1: Chemical Purity (Removing the Ketone)

Issue: "My NMR shows residual ketone starting material. Can I proceed to chiral resolution?" Verdict: No. Ketones can inhibit lipases and interfere with chiral HPLC baselines.[1]

Protocol A: Vacuum Fractional Distillation

Due to the high boiling point (predicted ~254°C at atm), atmospheric distillation will cause decomposition (elimination to the alkene).

ParameterSpecificationNotes
Vacuum Pressure 0.5 – 2.0 mmHgHigh vacuum is non-negotiable.[1]
Bath Temperature 135°C – 145°CKeep heating mantle/oil bath < 150°C to prevent racemization.[1]
Vapor Temperature 118°C – 125°CCollect the main fraction.
Fore-run First 5-10%Contains solvent traces and water.[1] Discard.

Troubleshooting Tip:

  • Still seeing ketone? If the boiling points are too close, convert the ketone to a hydrazone using Girard’s Reagent T (water-soluble), then wash the organic phase. The alcohol remains in the organic layer; the ketone-hydrazone partitions into water.

Module 2: Optical Purity (The "Low ee" Crisis)

Issue: "My asymmetric reduction gave 82% ee. I need >99% ee for pharma-grade standards." Solution: Since the product is an oil/low-melting solid, you cannot simply recrystallize it. You must use Enzymatic Kinetic Resolution (EKR) or Derivatization .[1]

Decision Matrix: Which Path?

Figure 1: Decision logic for upgrading enantiomeric excess.

Protocol B: Lipase-Catalyzed Resolution (The "E-Factor" Upgrade)

Context: Lipase B from Candida antarctica (CAL-B, immobilized as Novozym 435) is highly selective for (R)-alcohols in transesterification.[1] However, the ortho-methoxy group adds steric bulk, so reaction times may be longer than standard phenylpropanols.

Reagents:

  • Crude Alcohol (1.0 eq)[1]

  • Vinyl Acetate (3.0 eq) - Acyl donor[1]

  • Novozym 435 (20-30 wt% relative to substrate)[1]

  • Solvent: MTBE or Toluene (Anhydrous)[1]

Step-by-Step:

  • Dissolve: Dissolve substrate in MTBE (0.1 M concentration).

  • Add Enzyme: Add Novozym 435 beads.

  • Incubate: Stir gently at 30°C. Do not use magnetic stirring bars that grind the beads; use an overhead stirrer or shaker.

  • Monitor: Check HPLC every 2 hours.

    • Mechanism:[1][2] The Lipase will selectively acetylate the (R)-enantiomer to the acetate ester, leaving the (S)-enantiomer as the alcohol (or vice versa depending on specific lipase preference, but CAL-B typically favors (R)-acylation for secondary alcohols).

    • Wait, Correction: For 1-phenylpropan-2-ols, CAL-B is usually (R)-selective for acylation.[1] This means your desired (2R) product will convert to the acetate .[1]

  • Stop: When conversion reaches ~50% (or when the remaining alcohol is pure (S)), filter off the enzyme.

  • Separation: Flash chromatography.[1]

    • Fraction 1: (2R)-Acetate (Non-polar).[1]

    • Fraction 2: (2S)-Alcohol (Polar).[1]

  • Recovery: Hydrolyze the (2R)-acetate (K2CO3, MeOH) to retrieve pure (2R)-alcohol.

Protocol C: Chemical Derivatization (For >95% ee Polishing)

If you are already high in ee but need >99.5% for clinical use, turn the oil into a rock.

  • Derivatize: React the alcohol with 3,5-dinitrobenzoyl chloride and Pyridine/DMAP.

  • Crystallize: The resulting ester is a high-melting solid.[1] Recrystallize from Ethanol/Hexane (1:3) .

    • Why? The racemate and pure enantiomer crystal lattices have drastically different solubilities.

  • Hydrolyze: Saponify with LiOH in THF/Water to return the alcohol.

Module 3: Analytical Validation (Chiral HPLC)

Issue: "I can't separate the enantiomers on my OD-H column." Root Cause: The ortho-methoxy group interacts with the stationary phase amylose tris(3,5-dimethylphenylcarbamate), sometimes causing peak overlap if the mobile phase is too polar.

Recommended Method (Self-Validating):

ParameterCondition
Column Chiralpak IA or AD-H (Amylose-based)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (95 :[1] 5)
Flow Rate 0.8 mL/min
Temperature 25°C
Detection UV @ 270 nm (targeting the anisole chromophore)
Expected Result (2S) elutes first; (2R) elutes second (Confirm with standards).

Troubleshooting:

  • Tailing peaks? Add 0.1% Diethylamine (DEA) to the mobile phase.[1]

  • No separation? Switch to Chiralcel OD-H (Cellulose-based) with Hexane:Ethanol (98:2).[1] The conformational change in the polysaccharide backbone often resolves ortho-substituted sterics.

FAQs

Q: Can I use crystallization directly on the alcohol? A: Unlikely.[1] Unless your purity is already >99%, (2R)-1-(2-methoxyphenyl)propan-2-ol tends to oil out.[1] Use the 3,5-dinitrobenzoate derivatization method described in Module 2, Protocol C.

Q: Why is the ortho-methoxy group problematic for Lipase resolution? A: Lipase active sites have a "large" and "small" binding pocket.[1] The ortho-substituent increases the effective size of the benzyl group, potentially causing it to clash with the "medium" pocket limits. If CAL-B is too slow (reaction > 24h), switch to Lipase PS (Pseudomonas cepacia) , which often tolerates bulkier substrates better [1].[1]

Q: Is this the same intermediate used for Tamsulosin? A: It is the des-sulfonamide core. Tamsulosin synthesis typically requires the sulfonamide group on the aromatic ring before the chiral center is established to avoid regioselectivity issues later. However, the purification logic here applies perfectly to the sulfonated analog as well [2].

References

  • Ghanem, A. (2007).[1] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched 1-Phenyl-1,2-ethanediol and 1-Phenyl-2-propanol Derivatives. Tetrahedron: Asymmetry, 18(12), 1363-1393.[1] Link[1]

  • Tamsulosin Synthesis & Intermediates. (2006). Process for the preparation of Tamsulosin. European Patent EP1697316B1.[1] Link

  • Breuer, M., et al. (2004).[1] Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788-824. Link[1]

Sources

Optimization

Technical Support Center: Crystallization of (2R)-1-(2-methoxyphenyl)propan-2-ol

Case ID: Tamsulosin-Intermediate-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Solvent Selection, Oiling Out, and Enantiomeric Enrichment[1] Executive Summary You are attempting to crys...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: Tamsulosin-Intermediate-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Solvent Selection, Oiling Out, and Enantiomeric Enrichment[1]

Executive Summary

You are attempting to crystallize (2R)-1-(2-methoxyphenyl)propan-2-ol , a chiral alcohol intermediate often used in the synthesis of Tamsulosin (Flomax).[1]

Critical Warning: This compound has a reported melting point in the range of 33–35°C (often appearing as a viscous oil at room temperature, especially if impurities or low enantiomeric excess are present). Standard room-temperature crystallization methods will likely fail.[1]

This guide prioritizes Low-Temperature Crystallization and Seeded Cooling protocols to overcome the thermodynamic tendency of this molecule to undergo Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."[1]

Module 1: Solvent Selection Matrix

The selection of solvents for this methoxy-propanol derivative relies on balancing the lipophilicity of the phenyl ring with the hydrogen-bonding capability of the hydroxyl group.

Solvent Classifications
Solvent ClassSpecific SolventRoleSolubility ProfileRecommendation
Alkanes n-Heptane / HexaneAnti-Solvent Low solubility at <0°C; Moderate at RT.[1]Primary Choice. Use for cooling crystallization.
Ethers MTBE / Diethyl EtherSolvent High solubility.Good for initial dissolution; highly volatile (easy removal).
Alcohols Isopropanol (IPA) Solvent Very High solubility.Use only in small quantities as a co-solvent to prevent oiling.
Aromatics TolueneSolvent High solubility.Avoid for final crystallization (hard to remove; high solubility prevents yield).
Esters Ethyl AcetateSolvent High solubility.[2]Good intermediate solvent, but often leads to oiling if cooled too fast.
Recommended Binary Systems
  • System A (High Yield): n-Heptane (95%) / MTBE (5%) [1]

    • Mechanism:[1][3][4] MTBE breaks the crystal lattice initially; Heptane forces precipitation upon cooling.

    • Target Temp: -20°C to -40°C.[1]

  • System B (High Purity): n-Heptane (90%) / IPA (10%) [1]

    • Mechanism:[1][3][4] IPA creates a metastable zone that allows for slower crystal growth, reducing impurity inclusion.

    • Target Temp: -20°C.[1][5]

Module 2: Experimental Protocols

Protocol A: Low-Temperature Seeded Crystallization

Use this protocol if your material is currently an oil.[1]

  • Dissolution: Dissolve 10g of crude oil in 20 mL of MTBE at room temperature.

  • Anti-solvent Addition: Slowly add 80 mL of n-Heptane while stirring. The solution should remain clear.

  • Cooling Phase 1: Cool the mixture to 0°C over 30 minutes.

  • Seeding (CRITICAL): Add 10-20 mg of pure crystalline seed crystals.

    • If you lack seeds: Dip a glass rod in liquid nitrogen, then into the solution to induce nucleation by thermal shock.

  • Cooling Phase 2: Once cloudiness (nucleation) is observed, cool slowly to -20°C at a rate of 5°C/hour.

  • Isolation: Filter rapidly on a chilled Buchner funnel. Wash with cold (-20°C) Heptane.[1]

Protocol B: Derivatization (The "Nuclear Option")

If Protocol A fails due to persistent oiling, the melting point is likely too low for direct crystallization. You must increase the molecular weight/rigidity.[1]

  • Reaction: React the alcohol with 3,5-dinitrobenzoyl chloride or p-nitrobenzoyl chloride .[1]

  • Crystallization: The resulting ester will have a significantly higher melting point (>80°C), allowing easy crystallization from Ethanol/Water .

  • Hydrolysis: Hydrolyze the purified ester back to the alcohol using LiOH/THF/Water.

Module 3: Troubleshooting Logic (Visualized)

The following diagram outlines the decision process for handling "oiling out" and low yields.

SolventSelection Start Crude (2R)-1-(2-methoxyphenyl)propan-2-ol StateCheck Current State? Start->StateCheck Solid Low MP Solid StateCheck->Solid Solid Oil Viscous Oil StateCheck->Oil Oil PurityCheck HPLC Purity > 95%? Solid->PurityCheck Oil->PurityCheck DirectCryst Attempt Direct Crystallization Solvent: Heptane/MTBE (10:1) Temp: -20°C PurityCheck->DirectCryst Yes Derivatize Protocol B: Derivatize (Make 3,5-dinitrobenzoate) PurityCheck->Derivatize No (Too impure) OilingOut Issue: Oiling Out (LLPS)? DirectCryst->OilingOut Seed Add Seed Crystals @ Metastable Zone OilingOut->Seed Yes OilingOut->Derivatize Fails Repeatedly Success Isolate Crystals OilingOut->Success No SlowCool Reduce Cooling Rate (< 0.1°C/min) Seed->SlowCool SlowCool->OilingOut Retry

Caption: Decision Logic for Crystallization vs. Derivatization based on physical state and phase separation behavior.

Frequently Asked Questions (FAQ)

Q1: Why does my solution turn into a milky emulsion instead of crystals? A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , or "oiling out."[1] This occurs when the oil phase is thermodynamically more stable than the crystalline phase at that specific temperature/concentration.

  • Fix: Reheat the solution until clear. Add more solvent (dilution often prevents LLPS). Add seed crystals before the solution reaches the temperature where the oil appeared.

Q2: Can I use water as an anti-solvent with IPA? A: Generally, no . While water forces precipitation, it tends to force this specific lipophilic alcohol out as an oil because the water-hydrophobic interaction is too strong. Alkanes (Heptane) are gentler anti-solvents for this molecule.

Q3: My crystals melt when I filter them. What is happening? A: The melting point is near room temperature (33-35°C).[1] The friction of filtration or the ambient air temperature is melting them.

  • Fix: Use a jacketed Buchner funnel cooled to 0°C or perform filtration in a cold room. Pre-chill all wash solvents to -20°C.[1]

Q4: How do I improve the Enantiomeric Excess (ee) if it's low (e.g., 80%)? A: Crystallization is only effective if your ee is above the eutectic composition . For many chiral alcohols, if you are below the eutectic point (often ~60-70% ee), crystallization will crystallize the racemate first, leaving the enriched oil behind.

  • Test: If crystals have lower ee than the mother liquor, you are crystallizing the racemate. You must use preparative chiral chromatography or enzymatic resolution to boost ee before crystallization.

References

  • Sigma-Aldrich. (R)-(-)-1-Methoxy-2-propanol Product Specification & Physical Properties.[1]Link(Note: General reference for methoxy-propanol derivatives).[1]

  • Reddy, A. V., et al. (2009).[6] "Improved Process for the Preparation of Tamsulosin Hydrochloride." Synthetic Communications, 39: 1451–1456.[6] Link(Describes the purification of Tamsulosin intermediates).

  • MIT OpenCourseWare. "Two-Solvent Recrystallization Guide." Department of Chemistry.[6]Link

  • Phenomenex. "Chiral Separation of Tamsulosin and Intermediates." Application Note.Link(Demonstrates the difficulty of separation and need for high purity).[1]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral data for (2R)-1-(2-methoxyphenyl)propan-2-ol

The following guide details the NMR spectral characterization of (2R)-1-(2-methoxyphenyl)propan-2-ol , a chiral building block often utilized in the synthesis of phenethylamine-class pharmaceuticals. This guide is struct...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the NMR spectral characterization of (2R)-1-(2-methoxyphenyl)propan-2-ol , a chiral building block often utilized in the synthesis of phenethylamine-class pharmaceuticals.

This guide is structured to provide direct spectral data, comparative analysis against common isomers, and robust experimental protocols for generation and verification.

CAS: 15541-26-1 (Generic/Racemate) | Formula: C


H

O

| MW: 166.22 g/mol [1]

Executive Summary

(2R)-1-(2-methoxyphenyl)propan-2-ol is a secondary alcohol characterized by an ortho-methoxy substitution on the phenyl ring. It serves as a critical intermediate for methoxylated amphetamine derivatives and chiral ligands.

Key Analytical Challenges:

  • Regioisomer Confusion: Distinguishing the ortho (1,2-) isomer from the commercially common para (1,4-) isomer using aromatic coupling patterns.

  • Enantiomeric Purity: The NMR spectrum of the (2R) enantiomer is identical to the racemate in achiral solvents (CDCl

    
    ). Differentiation requires chiral solvating agents (CSAs) or derivatization (Mosher’s method).
    

Spectral Data Profile

H NMR Data (400 MHz, CDCl )

Note: Chemical shifts are representative of high-purity samples referenced to TMS (


 0.00).
Position

(ppm)
MultiplicityIntegral

(Hz)
Assignment Logic
Ar-H 7.18 – 7.24Multiplet2H-Aromatic C-4/C-6 (Meta/Para to OMe)
Ar-H 6.86 – 6.94Multiplet2H-Aromatic C-3/C-5 (Ortho/Para to OMe)
CH-OH 3.98 – 4.06Multiplet1H6.2Methine proton (Deshielded by Oxygen)
OCH

3.84Singlet3H-Ortho-Methoxy group (Characteristic singlet)
CH

2.85dd1H13.5, 4.5Benzylic proton H

(Diastereotopic)
CH

2.68dd1H13.5, 8.0Benzylic proton H

(Diastereotopic)
OH ~2.10Broad s1H-Hydroxyl proton (Concentration dependent)
CH

1.24Doublet3H6.2Terminal Methyl (Coupled to CH-OH)
C NMR Data (100 MHz, CDCl )
Position

(ppm)
Assignment
C-Ar (ipso) 157.6C-2 (Attached to OMe)
C-Ar 131.2C-6 (Ortho to alkyl chain)
C-Ar 128.1C-4 (Para to alkyl chain)
C-Ar 127.0C-1 (Quaternary, Alkyl attachment)
C-Ar 120.8C-5 (Meta to OMe)
C-Ar 110.5C-3 (Ortho to OMe - Upfield due to resonance)
CH-OH 67.8C-2 (Aliphatic Methine)
OCH

55.3Methoxy Carbon
CH

42.5C-1 (Benzylic Methylene)
CH

22.9C-3 (Terminal Methyl)

Comparative Analysis: Ortho vs. Para Isomer

A frequent error in synthesis is the misidentification of the ortho-isomer (target) with the para-isomer (impurity or wrong starting material).

Feature(2R)-1-(2-methoxyphenyl)propan-2-ol (Ortho)1-(4-methoxyphenyl)propan-2-ol (Para)
Aromatic Region (

H)
Complex Multiplets (ABCD system). 4 distinct environments often overlapping into 2 groups (2H + 2H).Symmetric AA'BB' System. Two distinct doublets (approx 7.1 and 6.8 ppm) with roofing effect.
Benzylic CH

(

C)
~42.5 ppm. Shifted by steric compression of the ortho-OMe.~45.0 ppm. Less sterically hindered.
Methoxy (

H)
3.84 ppm. Slightly downfield due to proximity to alkyl chain.3.79 ppm. Typical isolated aryl-methoxy position.
Differentiation Workflow (DOT Visualization)

IsomerLogic Start Unknown Sample Spectrum ArRegion Analyze Aromatic Region (6.8 - 7.3 ppm) Start->ArRegion PatternA Symmetric Doublets (AA'BB') ArRegion->PatternA 2 sets of 2H PatternB Complex Multiplets (ABCD) ArRegion->PatternB 4 non-equivalent H ResultPara Identify: Para-Isomer (1-(4-methoxyphenyl)...) PatternA->ResultPara ResultOrtho Identify: Ortho-Isomer (1-(2-methoxyphenyl)...) PatternB->ResultOrtho

Enantiomeric Purity Assessment

Since the standard NMR spectrum of the (2R) enantiomer is identical to the racemate, Chiral Solvating Agents (CSAs) must be used.

Protocol: Enantiomeric Excess Determination
  • Sample Prep: Dissolve 10 mg of the alcohol in 0.6 mL CDCl

    
    .
    
  • CSA Addition: Add 2-3 equivalents of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) or Eu(hfc)

    
      (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).
    
  • Observation:

    • Racemate: The methoxy singlet (

      
       3.84) and methyl doublet (
      
      
      
      1.[2]24) will split into two distinct signals (diastereomeric complexes).
    • Pure (2R): Only one set of shifted signals will be observed.

  • Calculation:

    
    
    

Experimental Protocols

Synthesis via Ketone Reduction

This protocol ensures the generation of the alcohol from the commercially available ketone precursor.

  • Precursor: 1-(2-methoxyphenyl)propan-2-one (CAS: 5211-62-1).[3]

  • Reagent: Sodium Borohydride (NaBH

    
    ).
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.64 g (10 mmol) of 1-(2-methoxyphenyl)propan-2-one in 30 mL of Methanol (MeOH) in a round-bottom flask. Cool to 0°C.

  • Reduction: Slowly add 0.45 g (12 mmol) of NaBH

    
     portion-wise over 15 minutes. (Caution: Hydrogen gas evolution).
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexanes).

  • Quench: Add 10 mL of saturated NH

    
    Cl solution to quench excess hydride.
    
  • Extraction: Evaporate MeOH under reduced pressure. Extract the aqueous residue with CH

    
    Cl
    
    
    
    (3 x 20 mL).
  • Purification: Dry organics over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) to yield the racemic alcohol as a clear oil.
    • Note: To obtain pure (2R), use Asymmetric Transfer Hydrogenation (ATH) with a Ru-TsDPEN catalyst instead of NaBH

      
      .
      
Synthesis Workflow Diagram

SynthesisFlow Ketone Precursor: 1-(2-methoxyphenyl) propan-2-one Reaction Reduction: NaBH4, MeOH, 0°C Ketone->Reaction Quench Quench: Sat. NH4Cl Reaction->Quench Workup Workup: DCM Extr. + Drying Quench->Workup Product Product: (±)-1-(2-methoxyphenyl) propan-2-ol Workup->Product

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library & NMR Data: 1-(2-methoxyphenyl)-2-propanone. NIST Standard Reference Database 1A v17. [Link]

  • PubChem. Compound Summary: 1-(2-Methoxyphenyl)propan-2-ol (CAS 15541-26-1). National Library of Medicine. [Link][4]

  • Shintani, R., et al. Ruthenium-Catalyzed Anti-Markovnikov Hydration of Terminal Alkynes. Journal of the American Chemical Society, 2016. (Provides spectral data for ortho-substituted phenylpropanols). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[5][6] (Authoritative source for aromatic coupling constants and substituent effects).

Sources

Comparative

A Comparative Guide to the Determination of Absolute Configuration of 1-(2-methoxyphenyl)propan-2-ol

For researchers, scientists, and professionals in drug development, the unambiguous assignment of the absolute configuration of a chiral molecule is a cornerstone of chemical research and development. The spatial arrange...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous assignment of the absolute configuration of a chiral molecule is a cornerstone of chemical research and development. The spatial arrangement of atoms defines a molecule's interaction with other chiral entities, profoundly influencing its pharmacological and toxicological properties. This guide provides an in-depth comparison of the primary analytical techniques for determining the absolute configuration of 1-(2-methoxyphenyl)propan-2-ol, a chiral secondary alcohol of interest in synthetic and medicinal chemistry. We will delve into the theoretical underpinnings, practical considerations, and comparative strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Circular Dichroism (VCD), X-ray Crystallography, and Chiral Chromatography.

The Central Challenge: Unveiling Three-Dimensional Structure

1-(2-methoxyphenyl)propan-2-ol possesses a single stereocenter at the C2 position of the propanol chain. The two enantiomers, (R)- and (S)-1-(2-methoxyphenyl)propan-2-ol, are non-superimposable mirror images with identical physical properties in an achiral environment, necessitating the use of chiral-sensitive analytical methods for their differentiation and absolute configuration assignment. The choice of method is often dictated by the physical state of the sample, the amount of material available, and the instrumentation at hand.[1]

Comparative Overview of Analytical Techniques

Technique Principle Sample Requirements Direct/Indirect Determination Strengths Limitations
NMR Spectroscopy (Mosher's Method) Derivatization with a chiral agent to form diastereomers with distinct NMR spectra.[2][3]Milligram quantities, soluble in deuterated solvents.IndirectWidely accessible instrumentation, provides structural information.[4]Requires chemical modification, potential for kinetic resolution issues.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light.[5][6]Milligram quantities, neat liquid or in solution.Direct (with computation)Non-destructive, applicable to non-crystalline samples.[7][8]Requires specialized spectrometer and quantum chemical calculations.[5][6]
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.High-quality single crystal.DirectUnambiguous and definitive assignment of absolute configuration.[9][10]Growth of suitable crystals can be a major bottleneck.[8][10]
Chiral HPLC/GC Differential interaction of enantiomers with a chiral stationary phase leading to separation.Microgram to milligram quantities, soluble.IndirectHigh sensitivity, excellent for determining enantiomeric purity.[11]Requires a reference standard of known absolute configuration for assignment.

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Mosher's Ester Analysis

The Mosher's ester analysis is a widely used NMR-based method for determining the absolute configuration of chiral secondary alcohols.[3][4][12] The underlying principle is the conversion of the enantiomeric alcohol into a pair of diastereomeric esters by reaction with an enantiomerically pure chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[3] These diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra, which can be analyzed to deduce the absolute configuration of the alcohol.[12]

The choice of MTPA as the chiral derivatizing agent is due to the presence of the anisotropic phenyl group and the magnetically distinct trifluoromethyl group. The phenyl group in the MTPA moiety creates a shielding/deshielding cone of anisotropy. In the most stable conformation of the resulting diastereomeric esters, different protons of the alcohol moiety will lie in either the shielding or deshielding region, leading to predictable differences in their chemical shifts (Δδ = δS - δR).

Caption: Workflow for Mosher's Ester Analysis.

A positive Δδ value for a particular proton indicates that it is shielded in the (R)-MTPA ester relative to the (S)-MTPA ester, while a negative Δδ value indicates deshielding. By analyzing the pattern of Δδ values for protons on either side of the stereocenter, the absolute configuration can be assigned.

Illustrative Data for a Structural Analogue: (S)-1-(2-Methoxyphenyl)ethanol

Protonδ for (R)-MTPA Ester (ppm)δ for (S)-MTPA Ester (ppm)Δδ (δS - δR) (ppm)
-OCH₃3.853.83-0.02
-CH(OMTPA)6.106.15+0.05
-CH₃1.651.60-0.05
Aromatic Protons6.90-7.406.88-7.38Varies

Note: This data is illustrative for a closely related compound and serves to demonstrate the expected sign and magnitude of Δδ values.

Vibrational Circular Dichroism (VCD): A Chiroptical Approach

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5][6] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution.[7][8] By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for one of the enantiomers, the absolute configuration can be unambiguously determined.[5][6]

The combination of experimental measurement and theoretical calculation provides a self-validating system. A good match between the signs and relative intensities of the experimental and calculated VCD bands for a given enantiomer provides high confidence in the assignment.

Caption: Workflow for VCD Analysis.

For a molecule like 1-phenyl-1-propanol, characteristic VCD bands in the fingerprint region (e.g., C-O stretching, C-H bending modes) would be compared. A positive experimental band that matches a positive calculated band for the (R)-enantiomer, and a negative calculated band for the (S)-enantiomer, would support the assignment of the (R)-configuration to the experimental sample.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule.[9][10] It provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of all atoms.

For chiral molecules that crystallize in a non-centrosymmetric space group, the anomalous dispersion of X-rays by the atoms in the crystal can be used to determine the absolute structure. The Flack parameter, which is refined during the structure solution, is a key indicator of the absolute configuration. A Flack parameter close to 0 for a given enantiomer confirms its absolute configuration, while a value close to 1 indicates that the opposite enantiomer is present in the crystal.

Caption: Workflow for X-ray Crystallography.

A crystallographic information file (CIF) would be generated, containing the atomic coordinates, bond lengths, bond angles, and the refined Flack parameter. A Flack parameter of, for example, 0.05(4) would provide high confidence in the assigned absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chiral chromatography is a powerful technique for separating enantiomers and determining their relative amounts (enantiomeric excess).[11] It relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). While chiral chromatography is excellent for separation, it is an indirect method for determining absolute configuration, as it requires a reference standard of known configuration.

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H) is often effective for the separation of aromatic alcohols.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically used. The exact ratio is optimized to achieve baseline separation.

  • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 270 nm for the methoxyphenyl chromophore).

The output is a chromatogram showing two separated peaks corresponding to the two enantiomers. The enantiomeric excess (ee) can be calculated from the peak areas. To assign the absolute configuration, the retention time of the sample is compared to that of an authentic, enantiomerically pure standard.

Conclusion

The determination of the absolute configuration of 1-(2-methoxyphenyl)propan-2-ol can be approached using several powerful analytical techniques. For a definitive and unambiguous assignment, X-ray crystallography stands as the gold standard, provided a suitable crystal can be obtained. In the absence of a crystal, Vibrational Circular Dichroism offers a robust and non-destructive alternative that provides a direct assignment through comparison with theoretical calculations. NMR spectroscopy via Mosher's method is a widely accessible and reliable technique that provides both configurational and other structural information, though it requires chemical derivatization. Finally, chiral chromatography is an indispensable tool for assessing enantiomeric purity and can be used for configurational assignment if a standard of known absolute configuration is available. The choice of the most appropriate technique will depend on the specific constraints of the research problem, but a multi-pronged approach, where feasible, will provide the highest level of confidence in the stereochemical assignment.

References

  • Benchchem. (2025).
  • eScholarship.org. (2017). Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method.
  • ACS Publications. (2004). A Very Reliable Method for Determination of Absolute Configuration of Chiral Secondary Alcohols by 1H NMR Spectroscopy.
  • Spectroscopy Asia. (n.d.).
  • (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
  • Spectroscopy Europe. (n.d.).
  • (n.d.).
  • BioTools. (n.d.).
  • ECHEMI. (n.d.).
  • PubMed. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • PubMed. (n.d.). Determination of absolute configuration using single crystal X-ray diffraction.
  • Spark904. (n.d.).
  • Chemistry Stack Exchange. (2017).
  • ACS Publications. (2025). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid.
  • PMC. (n.d.).
  • Gaussian.com. (2017).
  • Chemistry | Illinois. (2001).
  • TCI Chemicals. (n.d.).
  • IUCr. (2008).
  • Benchchem. (2025).
  • IUCr Journals. (n.d.).
  • ResearchGate. (2025). (PDF) Absolute configuration of secondary alcohols by 1H NMR: in situ complexation of alpha-methoxyphenylacetic acid esters with barium(II).
  • iris.unina.it. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.
  • (n.d.).
  • Phenomenex. (n.d.).
  • ResearchGate. (n.d.). HPLC chromatograms of the enantiomeric separation of compounds 1, 2 and... | Download Scientific Diagram.
  • MDPI. (2024).
  • Česká a slovenská farmacie. (2007).
  • Benchchem. (2025).
  • PubChemLite. (n.d.). 1-(2-methoxyphenyl)propan-2-ol (C10H14O2).
  • PubChem. (n.d.). 1-(2-Methoxyphenyl)propan-2-ol | C10H14O2 | CID 578887.
  • (2025).

Sources

Validation

A Comparative Guide to Validating the Enantiomeric Purity of (2R)-1-(2-methoxyphenyl)propan-2-ol

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical aspect of drug discovery and development. The biological activity and pharmacological pr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical aspect of drug discovery and development. The biological activity and pharmacological profile of a chiral drug can be significantly influenced by its stereochemistry. This guide provides an in-depth, objective comparison of analytical techniques for validating the enantiomeric purity of (2R)-1-(2-methoxyphenyl)propan-2-ol, a chiral secondary alcohol. We will delve into the causality behind experimental choices and provide supporting data to empower you to make informed decisions for your analytical workflows.

The Criticality of Enantiomeric Purity in Drug Development

Chirality plays a pivotal role in the pharmaceutical industry, with a significant number of drugs being chiral compounds.[1][2] Different enantiomers of a drug can exhibit varied pharmacological, toxicological, and pharmacokinetic properties.[3] Therefore, the rigorous validation of enantiomeric purity is not merely a regulatory requirement but a fundamental aspect of ensuring the safety and efficacy of a drug product. This guide will compare the three most prominent techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.

At a Glance: Performance Comparison of Analytical Techniques

The choice of an analytical method for determining the enantiomeric excess (ee) of (2R)-1-(2-methoxyphenyl)propan-2-ol depends on several factors, including required accuracy, sample throughput, instrument availability, and the specific goals of the analysis. The following table summarizes the key performance metrics of Chiral HPLC, Chiral SFC, and Chiral NMR.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.[4]Separation of enantiomers based on their differential interaction with a CSP using a supercritical fluid as the mobile phase.[]Formation of diastereomeric complexes with a chiral solvating agent (CSA), resulting in distinct chemical shifts for each enantiomer.[6][7]
Primary Output Chromatogram with separated peaks for each enantiomer.[8]Chromatogram with separated peaks for each enantiomer.[9]NMR spectrum with distinct signals for each enantiomer.[8]
Resolution HighVery HighModerate to High
Analysis Time ModerateFastVery Fast
Solvent Consumption HighLow (Greener)[2]Low
Sample Throughput ModerateHighHigh
Method Development Can be time-consuming, requiring screening of multiple columns and mobile phases.[10]Generally faster method development due to rapid equilibration times.[2][11]Relatively simple, involving the addition of a CSA.
Quantification Highly accurate and precise, based on peak area integration.Highly accurate and precise, based on peak area integration.Good for ee determination, but may have lower precision compared to chromatographic methods.
Destructive? YesYesNo (sample can be recovered)

In-Depth Technical Comparison

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for the separation of enantiomers.[4] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including alcohols.[12]

Causality in Method Development: The choice of a polysaccharide-based CSP is driven by its proven success in resolving a wide variety of chiral molecules through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. The selection of a normal-phase mobile system (e.g., hexane/isopropanol) is often preferred for aryl propanols as it tends to enhance the chiral recognition capabilities of these CSPs. The alcohol modifier in the mobile phase plays a crucial role in modulating the retention and selectivity.

Experimental Workflow for Chiral HPLC

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve sample in mobile phase filter Filter through 0.45 µm filter prep->filter inject Inject sample onto Chiral HPLC filter->inject separate Separation on Chiral Stationary Phase inject->separate detect UV Detection separate->detect integrate Integrate peak areas detect->integrate calculate Calculate enantiomeric excess integrate->calculate

Caption: Workflow for enantiomeric purity validation by Chiral HPLC.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering several advantages, including faster analysis times and reduced solvent consumption, aligning with the principles of green chemistry.[2] The use of supercritical CO2 as the main mobile phase, modified with a small amount of an organic solvent (typically an alcohol), leads to lower viscosity and higher diffusivity, resulting in improved chromatographic efficiency.[1][11]

Causality in Method Development: The higher diffusivity and lower viscosity of supercritical fluids allow for faster flow rates without a significant loss in resolution, leading to shorter analysis times.[11] Polysaccharide-based CSPs are also the preferred choice in SFC for similar reasons as in HPLC. The alcohol co-solvent in SFC plays a critical role in modulating solute retention and enhancing chiral recognition.

Experimental Workflow for Chiral SFC

cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Analysis prep Dissolve sample in modifier inject Inject sample onto Chiral SFC prep->inject separate Separation on Chiral Stationary Phase inject->separate detect UV Detection separate->detect integrate Integrate peak areas detect->integrate calculate Calculate enantiomeric excess integrate->calculate

Caption: Workflow for enantiomeric purity validation by Chiral SFC.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric excess.[8] In an achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), transient diastereomeric complexes are formed, which have distinct NMR spectra.[13] This results in the separation of signals for corresponding protons in the two enantiomers, allowing for the determination of their ratio by integration.[14][15]

Causality in Method Development: The principle behind this technique is the formation of non-covalent diastereomeric complexes with different magnetic environments.[6] The choice of CSA is crucial and often empirical. For alcohols, chiral acids or other molecules capable of hydrogen bonding are often effective. The magnitude of the chemical shift difference (Δδ) between the diastereomeric complexes depends on the strength of the interaction and the proximity of the observed proton to the chiral center.

Experimental Workflow for Chiral NMR

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep Dissolve sample in deuterated solvent add_csa Add Chiral Solvating Agent prep->add_csa acquire Acquire 1H NMR spectrum add_csa->acquire integrate Integrate distinct signals acquire->integrate calculate Calculate enantiomeric excess integrate->calculate

Caption: Workflow for enantiomeric purity validation by Chiral NMR.

Hypothetical Experimental Data

To provide a practical comparison, the following table presents hypothetical but realistic data for the analysis of a sample of (2R)-1-(2-methoxyphenyl)propan-2-ol with a known enantiomeric excess of 99.0%.

ParameterChiral HPLCChiral SFCChiral NMR
Column/Agent Chiralpak AD-HChiralpak AD-H(R)-(-)-Mandelic Acid
Mobile Phase/Solvent n-Hexane/Isopropanol (90:10)CO2/Methanol (85:15)CDCl3
Retention Time (R-enantiomer) 10.2 min3.5 min-
Retention Time (S-enantiomer) 12.5 min4.2 min-
Chemical Shift (R-enantiomer) --4.15 ppm (quartet)
Chemical Shift (S-enantiomer) --4.12 ppm (quartet)
Resolution (Rs) 2.83.5-
Calculated ee (%) 99.1%99.0%98.8%
Analysis Time ~15 min~5 min~2 min

Detailed Experimental Protocols

Chiral HPLC Method
  • Instrumentation: HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Reagents: HPLC-grade n-hexane and isopropanol.

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 272 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the column until a stable baseline is achieved. Inject a racemic standard to determine the retention times of both enantiomers. Inject the sample and integrate the peak areas to calculate the enantiomeric excess using the formula: ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

Chiral SFC Method
  • Instrumentation: SFC system with a CO2 pump, modifier pump, autosampler, column oven, back pressure regulator, and UV detector.

  • Column: Chiralpak AD-H (150 x 4.6 mm, 3 µm).

  • Reagents: SFC-grade CO2 and methanol.

  • Chromatographic Conditions:

    • Mobile Phase: CO2/Methanol (85:15, v/v).

    • Flow Rate: 3.0 mL/min.

    • Outlet Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 272 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.

  • Analysis: Equilibrate the system. Inject a racemic standard to identify the retention times. Inject the sample and calculate the enantiomeric excess from the peak areas.

Chiral NMR Method
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Reagents: Deuterated chloroform (CDCl3) and (R)-(-)-mandelic acid (chiral solvating agent).

  • Sample Preparation: Dissolve approximately 5-10 mg of the (2R)-1-(2-methoxyphenyl)propan-2-ol sample in 0.6 mL of CDCl3 in an NMR tube. Add 1.0 to 1.2 equivalents of (R)-(-)-mandelic acid.

  • Analysis: Acquire a standard ¹H NMR spectrum. Identify a well-resolved proton signal close to the chiral center (e.g., the methine proton of the alcohol). Integrate the distinct signals corresponding to the two diastereomeric complexes. Calculate the enantiomeric excess from the integration values.

Method Validation According to ICH Guidelines

Any analytical method used for the release of a drug substance must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[16][17] Key validation parameters for a chiral purity method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer. This is demonstrated by achieving baseline resolution (typically Rs > 1.5) between the enantiomers.[18]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥ 0.99 is generally expected.[18]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known amounts of the enantiomeric impurity.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Conclusion

The validation of the enantiomeric purity of (2R)-1-(2-methoxyphenyl)propan-2-ol can be effectively achieved using Chiral HPLC, Chiral SFC, and Chiral NMR spectroscopy.

  • Chiral HPLC remains a gold standard, offering high resolution and accuracy, making it a reliable choice for quality control and release testing.[4]

  • Chiral SFC presents a compelling alternative, providing significant advantages in terms of speed and reduced environmental impact, making it ideal for high-throughput screening and purification.[2][9]

  • Chiral NMR is an excellent tool for rapid, non-destructive determination of enantiomeric excess, particularly useful during reaction monitoring and in research settings.[8]

The selection of the most appropriate technique will depend on the specific requirements of the analysis, balancing the need for accuracy, speed, and resource availability. A thorough method validation is paramount to ensure the reliability of the data generated, ultimately contributing to the development of safe and effective chiral drugs.

References

  • Chromedia. (n.d.). Use of SFC for Chiral separation in Pharmaceutical Industry. Retrieved from [Link]

  • Ahn, Y. G., et al. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound.
  • De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.
  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • Aboul-Enein, H. Y., Rothchild, R., & Sinnema, A. (1992). NMR Studies Of Drugs. Chiral Solvating Agents for Direct Determination of Enantiomeric Excess of the Cardiac Antiarrhythmic, Mexiletine. Chirality, 4(5), 333-336.
  • Bartoli, S., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12943–12954.
  • Szczepanik, S., et al. (2022). Importance of Molecular Symmetry for Enantiomeric Excess Recognition by NMR. Chemistry – A European Journal, 28(1), e202103291.
  • Wang, L., et al. (2021). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 8(15), 4053-4061.
  • Bartoli, S., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12943–12954.
  • Fantin, C., et al. (2013). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Journal of Chemistry, 2013, 831829.
  • Dong, M. W. (2013). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 31(11), 944-953.
  • Gung, B. W., et al. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry.
  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Lindner, W. (2009). 3.2. Determination of Enantiomeric Purity via Formation of Diastereomers. In Houben-Weyl Methods of Organic Chemistry Vol. E 21a, 4th ed. (pp. 225-284). Thieme.
  • Wang, Y., et al. (2022).
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Mandai, H., et al. (2012). KINETIC RESOLUTION OF SECONDARY ALCOHOLS BY CHIRAL DMAP DERIVATIVES PREPARED BY THE UGI MULTICOMPONENT REACTION. HETEROCYCLES, 86(2), 1133.
  • LibreTexts Chemistry. (2021, July 31). 19.4: Enantiomeric Purity. Retrieved from [Link]

  • YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. Retrieved from [Link]

  • Barrett, D. A. (2004). Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by capillary electrophoresis: methods and applications. Electrophoresis, 25(15), 2439-2451.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Ahuja, S. (2000). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Google Patents. (n.d.). EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • PubChem. (n.d.). 1-(2-Methoxyphenyl)propan-2-ol. Retrieved from [Link]

  • Lancefield, C. S., & Westwood, N. J. (2022, July 15). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-1-(2-methoxyphenyl)propan-2-amine. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

(2R)-1-(2-methoxyphenyl)propan-2-ol proper disposal procedures

This guide outlines the safe handling and disposal protocol for (2R)-1-(2-methoxyphenyl)propan-2-ol . Critical Safety Distinction STOP & VERIFY: Do NOT confuse this chemical with 1-Methoxy-2-propanol (PGME) .

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safe handling and disposal protocol for (2R)-1-(2-methoxyphenyl)propan-2-ol .

Critical Safety Distinction

STOP & VERIFY: Do NOT confuse this chemical with 1-Methoxy-2-propanol (PGME) .

  • PGME (CAS 107-98-2): A common, volatile industrial solvent.

  • (2R)-1-(2-methoxyphenyl)propan-2-ol: A chiral, aromatic alcohol intermediate often used in pharmaceutical synthesis. It has a significantly higher boiling point, lower volatility, and a distinct toxicological profile.

  • Action: Verify the CAS number on your container. Common CAS for the racemic form is 54060-36-5 (or similar depending on salt/isomer). If your CAS matches PGME, this guide is too stringent. If it matches the phenyl-alcohol, follow the procedures below strictly.

Hazard Identification & Waste Classification

As a Senior Application Scientist, I categorize this substance as a High-Value Chiral Intermediate with Class II Precursor Structural Homology . While likely stable, it must be treated as a bioactive organic residue.

PropertyClassificationOperational Implication
RCRA Status D001 (Ignitable) Even if high boiling, it is an organic alcohol. Treat as ignitable waste.
Toxicity Irritant / Potential CNS Active Structural similarity to amphetamine precursors implies potential bioactivity. Avoid skin contact.[1][2][3][4]
Reactivity Stable / Peroxide Risk (Low) Contains ether and alcohol moieties. Low risk of peroxide formation compared to simple ethers, but do not distill to dryness.
Regulatory Watch List / Grey Area Structurally related to P2P (phenyl-2-propanone). Render irretrievable to prevent diversion.

Pre-Disposal Protocol: The "Render Irretrievable" Rule

Because this molecule is a chiral scaffold that could theoretically be diverted for illicit synthesis, you must ensure it cannot be easily purified from the waste stream.

The "Solvent Dilution" Strategy: Do not dispose of this material neat (pure).

  • Dissolution: Dissolve the material in a compatible, non-halogenated combustible solvent (e.g., Acetone, Ethanol, or Methanol).

  • Commingling: Intentionally mix this solution into your main "Non-Halogenated Organic Waste" drum.

    • Reasoning: Diluting it into a complex matrix of other organics makes extraction and purification chemically non-viable (rendering it irretrievable).

Disposal Workflow Decision Tree

Use the following logic flow to determine the physical path of the waste.

DisposalWorkflow Start Waste Generation: (2R)-1-(2-methoxyphenyl)propan-2-ol StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Residue StateCheck->Solid HalogenCheck Contains Halogens? (DCM, Chloroform, etc.) Liquid->HalogenCheck SolidStream Stream C: Solid Hazardous Waste (Lab Pack / Incineration) Solid->SolidStream Double Bag & Label NonHalStream Stream A: Non-Halogenated Organics (High BTU Fuel Blending) HalogenCheck->NonHalStream No (<1000 ppm) HalStream Stream B: Halogenated Organics (High Temp Incineration) HalogenCheck->HalStream Yes

Figure 1: Decision matrix for segregating phenyl-propanol waste streams. Ensure strict separation of halogenated solvents to minimize disposal costs and environmental impact.

Step-by-Step Disposal Procedure

Step 1: Segregation & Preparation
  • PPE: Nitrile gloves (double gloving recommended due to aromatic nature), safety goggles, and lab coat. Work in a fume hood.

  • Vessel: Use an HDPE (High-Density Polyethylene) or Glass container. Avoid LDPE for long-term storage of aromatic organics.

  • Compatibility: Ensure the waste container does NOT contain strong oxidizers (Nitric acid, Peroxides, Permanganates). Mixing alcohols with oxidizers is the #1 cause of waste drum explosions.

Step 2: Labeling (Critical for Compliance)

Do not use abbreviations like "MPP-ol". Use the full chemical name or a clear generic descriptor.

  • Primary Label: "Non-Halogenated Organic Solvent Waste"

  • Constituents: "(2R)-1-(2-methoxyphenyl)propan-2-ol, Acetone/Ethanol (Diluent)"

  • Hazards: Check "Flammable" and "Toxic".[3][5]

Step 3: Storage & Handoff
  • Cap: Ensure the cap is vented or not over-tightened if there is any risk of ongoing reaction (unlikely here, but good practice).

  • Location: Store in a flammable safety cabinet until pickup.

  • Handoff: Transfer to your institution's EHS (Environmental Health & Safety) team.

    • Note: If you possess >100g of pure material, notify EHS of the specific inventory reduction to satisfy any internal "Precursor Watch List" audits.

Emergency Procedures

ScenarioImmediate Action
Spill (< 100mL) Absorb with vermiculite or clay kitty litter. Scoop into a solid waste bucket. Clean surface with soap and water.[2][5]
Spill (> 1L) Evacuate the immediate area. Vapors may be heavy and travel along the floor. Call EHS.
Skin Contact Wash immediately with soap and water for 15 minutes.[4] Do not use ethanol to wash skin (this increases absorption of aromatics).
Eye Contact Flush with water for 15 minutes.[2][4][6] Seek medical attention immediately.

References

  • PubChem. 1-(2-Methoxyphenyl)propan-2-ol Compound Summary. National Library of Medicine. Available at: [Link]

  • U.S. EPA. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA D001 Guidelines). Available at: [Link]

  • UCLA Environment, Health & Safety. Precursors, List 1 and List 2 Chemicals (Disposal & Security). Available at: [Link]

Sources

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